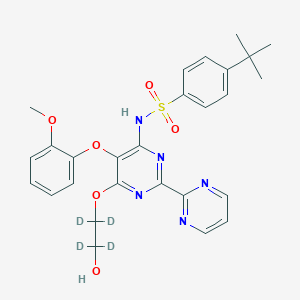

Bosentan-d4

Vue d'ensemble

Description

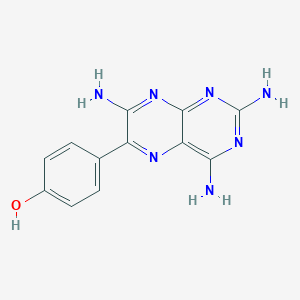

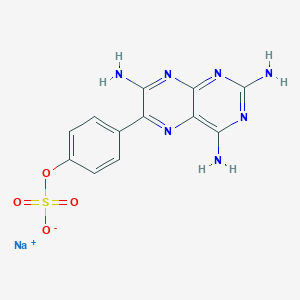

Bosentan-d4 is the deuterium labeled Bosentan . Bosentan is a competitive and dual antagonist of endothelin-1 (ET) for the ET A and ET B receptors with K of 4.7 nM and 95 nM in human SMC, respectively .

Synthesis Analysis

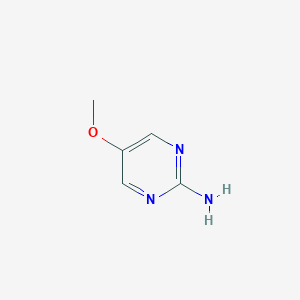

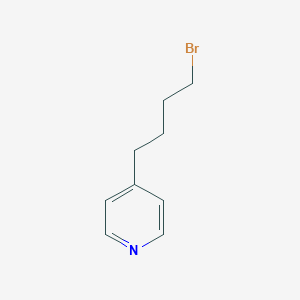

Bosentan and its analogues were first disclosed in US patent No.5, 292,740 in the year 1994 as endothelin (ET) receptor antagonist . Bosentan synthesis has been reported by employing different methods from the reaction between (4,6-dichloro-5- (2-methoxyphenoxy)-2,2’-bipyrimidine and 4- (tert-butyl) benzenesulfonamide .

Molecular Structure Analysis

The molecular weight of Bosentan-d4 is 555.64 . The molecular formula is C27H25D4N5O6S . The X-ray structures of the endothelin ETB receptor bound to clinical antagonist bosentan and its analog have been reported .

Chemical Reactions Analysis

Bosentan undergoes electrochemical oxidation at a platinum electrode in an acetonitrile solution containing 0.1 M TBACIO4 . The well-defined oxidation peak was observed at 1.21 V .

Physical And Chemical Properties Analysis

The dehydration of Bosentan starts at 70°C and is followed by the chemical degradation with the onset at 290°C . The highest thermal stability was stated for TA, which decomposed at ca. 320°C, whereas the lowest onset of the thermal decomposition process was stated for SIL, i.e. 190°C . The products of the drug decomposition were identified .

Applications De Recherche Scientifique

Measurement of Drug Levels in PAH Patients

Bosentan-d4, along with Sildenafil, is used in the treatment of Pulmonary Arterial Hypertension (PAH). A study aimed to develop a liquid chromatography-tandem mass spectrometry method (LC–MS/MS) to measure the levels of bosentan, sildenafil, and their active metabolites in patients with PAH . The method was found to be rapid, robust, inexpensive, and requires a small serum volume .

Monitoring Drug Levels

The established LC–MS/MS method can be used to routinely monitor drug levels. This is particularly useful in pediatric patients with PAH, where the levels of sildenafil, bosentan, and their metabolites were measured .

Development of New Cocrystals

New cocrystals of bosentan have been discovered with succinic acid, resorcinol, and 4-hydroxybenzoic acid through a combined virtual/experimental cocrystal screening . These cocrystals could potentially improve the performance of the drug.

Study of H-Bonds in Cocrystals

The X-ray structure of the bosentan/succinic acid cocrystal shows a network of H-bonds involving both components, which have been studied energetically using DFT calculations . This provides valuable insights into the structure and stability of the cocrystals.

Investigation of lp–π Interactions

The succinic acid molecules in the bosentan/succinic acid cocrystal interact with one of the pyrazine rings of bosentan establishing an energetically significant lp⋯π interaction . This interaction has been rationalized using molecular electrostatic potential (MEP) surfaces, the quantum theory of “atoms-in-molecules” (QTAIM), and the noncovalent interaction plot (NCIplot) .

Simultaneous Quantification of Bosentan and its Active Metabolite

An SPE-LC–MS/MS method has been developed for the simultaneous quantification of bosentan and its active metabolite, hydroxybosentan, in human plasma . This method can support bioequivalence studies.

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician .

Orientations Futures

Propriétés

IUPAC Name |

4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPICJJJRGTNOD-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649157 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bosentan-d4 | |

CAS RN |

1065472-77-6 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

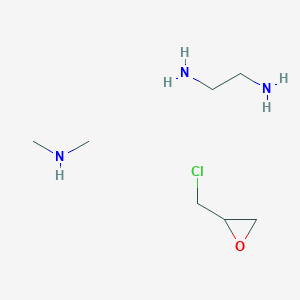

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)

![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)